N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1005971-15-2
VCID: VC11966820
InChI: InChI=1S/C24H20ClN7O3/c1-15-9-21(29-22(33)13-35-19-8-4-7-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-6-3-5-16(25)10-17/h3-12,14H,13H2,1-2H3,(H,29,33)
SMILES: CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Molecular Formula: C24H20ClN7O3
Molecular Weight: 489.9 g/mol

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide

CAS No.: 1005971-15-2

Cat. No.: VC11966820

Molecular Formula: C24H20ClN7O3

Molecular Weight: 489.9 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide - 1005971-15-2

Specification

CAS No. 1005971-15-2
Molecular Formula C24H20ClN7O3
Molecular Weight 489.9 g/mol
IUPAC Name N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C24H20ClN7O3/c1-15-9-21(29-22(33)13-35-19-8-4-7-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-6-3-5-16(25)10-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Standard InChI Key RYJLJWQHZAJQQO-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Canonical SMILES CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications. These compounds often feature complex structures with multiple functional groups, which can enhance their interactions with biological targets.

Structural Features and Potential Applications

Compounds within this class typically include various substituents such as chlorophenyl, methoxyphenyl, and pyrazole units. These structural elements can contribute to specific biological activities, such as anti-inflammatory, antiviral, or anticancer properties. The presence of multiple pyrazole units and distinct substituents may confer unique interactions with biological targets, making them valuable candidates for medicinal chemistry research.

Synthesis and Chemical Reactivity

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions using commercially available reagents. Key reactions may include condensation, cyclization, and substitution reactions. Understanding the chemical reactivity of these compounds is crucial for optimizing synthetic pathways and exploring their potential applications.

Biological Activities and Potential Therapeutic Uses

Compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide have shown promise in various therapeutic areas. For example, some pyrazolo[3,4-d]pyrimidines exhibit antiviral or anticancer activities due to their ability to interact with specific biological targets. The methoxyphenoxy group could potentially enhance solubility or modify the compound's pharmacokinetic profile.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamideContains chlorophenyl and methoxyphenyl groupsPotential for diverse biological activities
5-Methylpyrazolo[3,4-d]pyrimidineContains a methyl groupKnown for lower toxicity
3-Chloro-N-(pyrazolo[3,4-d]pyrimidin-4-yl)acetamideSimilar acetamide structureExhibits different biological activities
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideFeatures a cyano and thiadiazole moietyPotential anti-inflammatory activity

Research Findings and Future Directions

While specific data on N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is not available, compounds with similar structures have shown promising results in various biological assays. Further research should focus on synthesizing and characterizing this compound to explore its potential therapeutic applications. Molecular docking studies and in vitro assays could provide insights into its mechanism of action and efficacy.

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